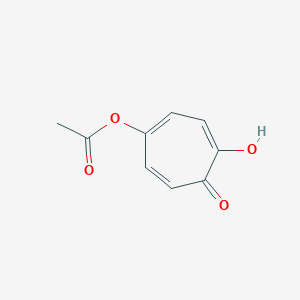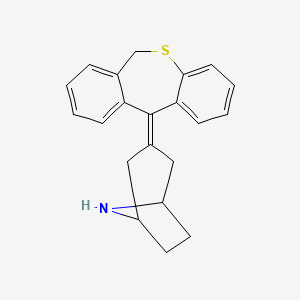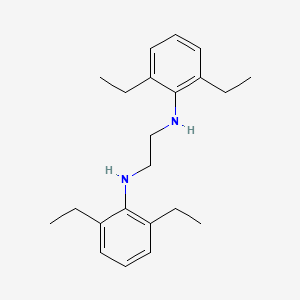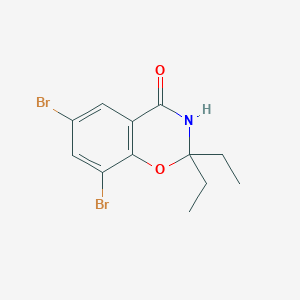
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate is a chemical compound with a unique structure that includes a seven-membered ring with alternating double bonds, a hydroxyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cycloheptatriene derivative with an oxidizing agent to introduce the hydroxyl and keto functionalities. The acetate group is then introduced through esterification with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of 4-oxo-5-oxocyclohepta-1,3,6-trien-1-yl acetate.
Reduction: Formation of 4-hydroxy-5-hydroxycyclohepta-1,3,6-trien-1-yl acetate.
Substitution: Formation of derivatives with various functional groups replacing the acetate.
Applications De Recherche Scientifique
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the active hydroxyl-keto compound, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate can be compared with similar compounds such as:
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate.
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl ethyl ester: Similar structure but with an ethyl ester group.
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl propyl ester: Similar structure but with a propyl ester group.
Propriétés
| 97652-17-0 | |
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl) acetate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-7-2-4-8(11)9(12)5-3-7/h2-5H,1H3,(H,11,12) |
Clé InChI |
IITRLSAEDNEUCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C(=O)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/no-structure.png)
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)


![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)

